molecular formula C11H9F4NO4 B4551752 (2-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B4551752
M. Wt: 295.19 g/mol
InChI Key: SUBVZVMBJZBYNK-UHFFFAOYSA-N
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Description

(2-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)acetic acid is a useful research compound. Its molecular formula is C11H9F4NO4 and its molecular weight is 295.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.04677042 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Material Science

1. Crystallographic Insights

Studies on monofluorinated small molecules, such as 2-amino-2-(2-fluorophenyl)acetic acid, reveal unique crystal structures facilitated by the fluorine atom. These structures exhibit hydrogen bonding and dihedral angles influenced by the presence of fluorine, providing insights into the interaction dynamics within crystalline frameworks (Burns & Hagaman, 1993).

2. Enhanced Sensitivity in Detection

Fluorographic detection techniques leveraging compounds like 2,5-diphenyloxazole in acetic acid have been optimized for better efficiency in radioactivity detection within polyacrylamide gels, showcasing the role of fluorine-containing compounds in enhancing detection sensitivity in biochemical assays (Skinner & Griswold, 1983).

Pharmacology and Drug Development

1. Antibacterial Agents

Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by fluorine atoms at specific positions, exhibit significant antibacterial potency. These compounds underscore the importance of fluorine in enhancing the effectiveness of antibacterial agents (Chu et al., 1986).

2. Intracellular pH Measurement

Fluorinated o-aminophenol derivatives have been developed for accurate measurement of intracellular pH, demonstrating the utility of fluorine in creating sensitive probes for biological applications (Rhee, Levy, & London, 1995).

Properties

IUPAC Name

2-[2-[2-fluoro-5-(trifluoromethyl)anilino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO4/c12-7-2-1-6(11(13,14)15)3-8(7)16-9(17)4-20-5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBVZVMBJZBYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)COCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.